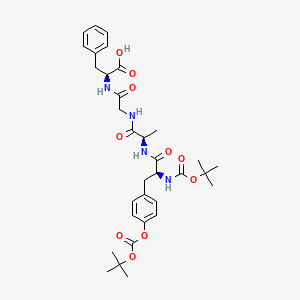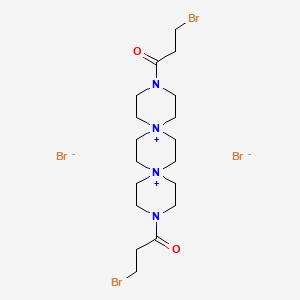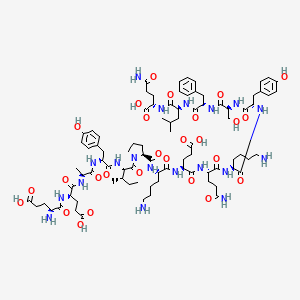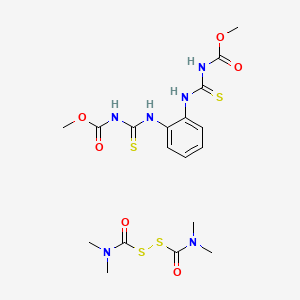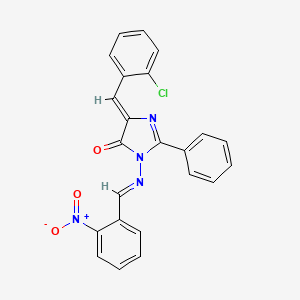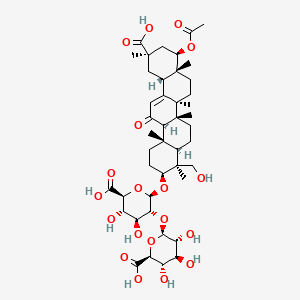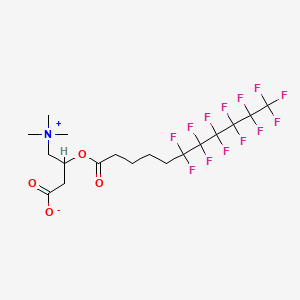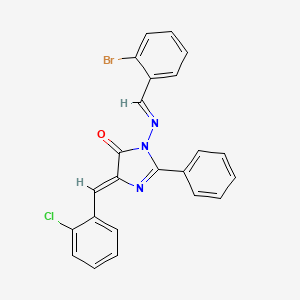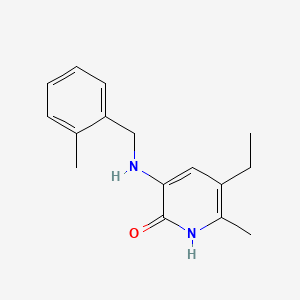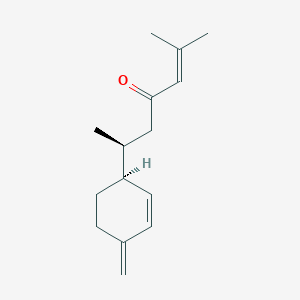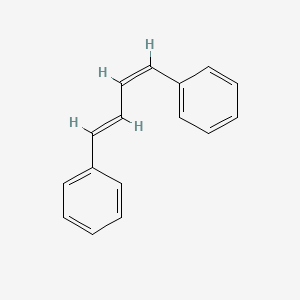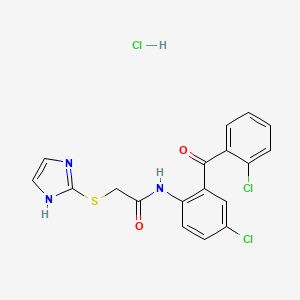
Hydroxyethyl myristyl oxyhydroxypropyl decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of hydroxyethyl myristyl oxyhydroxypropyl decanamide involves several steps. The primary synthetic route includes the reaction of myristyl alcohol with epichlorohydrin to form myristyl glycidyl ether. This intermediate is then reacted with decanoic acid to produce the final compound. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like toluene .
Chemical Reactions Analysis
Hydroxyethyl myristyl oxyhydroxypropyl decanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine under specific conditions.
Scientific Research Applications
Hydroxyethyl myristyl oxyhydroxypropyl decanamide has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in cell membrane stabilization and signaling pathways.
Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of hydroxyethyl myristyl oxyhydroxypropyl decanamide involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, thereby stabilizing the membrane structure. This interaction can influence various cellular processes, including signal transduction and membrane fluidity .
Comparison with Similar Compounds
Hydroxyethyl myristyl oxyhydroxypropyl decanamide can be compared with other fatty amides such as:
- N-(2-hydroxyethyl)-N-(2-hydroxy-3-tetradecoxypropyl)octanamide
- N-(2-hydroxyethyl)-N-(2-hydroxy-3-tetradecoxypropyl)hexanamide These compounds share similar structural features but differ in the length of the fatty acid chain. This compound is unique due to its specific chain length and the presence of both hydroxyl and ether groups, which contribute to its distinct physicochemical properties .
Properties
CAS No. |
129983-63-7 |
|---|---|
Molecular Formula |
C29H59NO4 |
Molecular Weight |
485.8 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-(2-hydroxy-3-tetradecoxypropyl)decanamide |
InChI |
InChI=1S/C29H59NO4/c1-3-5-7-9-11-12-13-14-15-17-19-21-25-34-27-28(32)26-30(23-24-31)29(33)22-20-18-16-10-8-6-4-2/h28,31-32H,3-27H2,1-2H3 |
InChI Key |
VKQBCAIHCFUDIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(CN(CCO)C(=O)CCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


